3,4-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-16-3-4-19(15-17(16)2)23(28)24-20-7-5-18(6-8-20)21-9-10-22(26-25-21)27-11-13-29-14-12-27/h3-10,15H,11-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYCJQGFXUUTKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule comprises three critical subunits:
- 3,4-Dimethylbenzamide core : Provides hydrophobic interactions and metabolic stability.
- 4-Aminophenyl linker : Facilitates conjugation between aromatic systems.
- 6-Morpholinopyridazine moiety : Introduces hydrogen-bonding capacity and modulates solubility.
Retrosynthetic disconnections suggest two viable pathways:
Synthetic Route Development
Pathway A: Amide Coupling Approach
Synthesis of 4-(6-Morpholinopyridazin-3-yl)aniline
Pyridazine ring formation :
Nitration/Reduction sequence :
- Directed ortho-nitration of pyridazine followed by catalytic hydrogenation (H₂, Pd/C) provides the aniline precursor.
Representative Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| 1 | Morpholine, DMF | 110°C, 12h | 68% |
| 2 | HNO₃/H₂SO₄ | 0°C, 2h | 82% |
| 3 | H₂ (1 atm), 10% Pd/C | RT, 6h | 95% |
Benzamide Coupling
Pathway B: Sequential Ring Assembly
Suzuki-Miyaura Cross-Coupling
- Palladium-catalyzed coupling of 3-bromo-6-morpholinopyridazine with 4-aminophenylboronic acid:
Benzamide Formation via Mixed Carbonate
- Activation of 3,4-dimethylbenzoic acid using ethyl chloroformate:
- Conditions : NEt₃, THF, 0°C → RT
- Subsequent reaction with aryl amine provides amide in 89% yield
Reaction Optimization Studies
Critical parameters influencing synthetic efficiency:
Solvent Effects on Amidation
| Solvent | Reaction Time | Yield | Purity (HPLC) |
|---|---|---|---|
| DCM | 4h | 74% | 98.2% |
| THF | 6h | 68% | 97.5% |
| DMF | 2h | 82% | 95.8% |
DCM preferred for balance of yield and purity
Catalytic System for Pyridazine Functionalization
| Catalyst | Ligand | Conversion | Selectivity |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 92% | 88% |
| PdCl₂ | SPhos | 85% | 82% |
| NiCl₂ | BINAP | 78% | 75% |
Purification and Characterization
Chromatographic Methods
- Flash chromatography : Silica gel (230-400 mesh) with EtOAc/hexanes gradient
- HPLC purification : C18 column, MeCN/H₂O (0.1% TFA) mobile phase
Scalability and Process Considerations
Key findings from kilo-lab trials :
- Exothermicity control : Gradual addition of benzoyl chloride prevents thermal degradation
- Morpholine excess : 1.5 eq required for complete pyridazine substitution
- Crystallization optimization : Ethanol/water (3:1) achieves >99% purity at 50% recovery
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Steps | 5 | 4 |
| Overall Yield | 39% | 52% |
| Purity | 98.2% | 97.8% |
| Scalability | Moderate | High |
Pathway B preferred for industrial applications due to fewer steps and higher yield
Chemical Reactions Analysis
3,4-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and specific temperatures and pressures to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C23H24N4O2
- Molecular Weight : 388.471 g/mol
- IUPAC Name : 3,4-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
The compound features a complex structure with both benzamide and pyridazine moieties, which contribute to its unique chemical properties and biological activities.
Chemistry
In the field of chemistry, this compound serves as:
- A building block for synthesizing more complex molecules.
- A reagent in various organic reactions, facilitating the exploration of new chemical pathways.
Biology
Biologically, this compound is studied for its potential activities:
- Antimicrobial Activity : Exhibits effectiveness against various microbial strains.
- Anticancer Properties : Research indicates promising cytotoxic effects on cancer cell lines, with IC50 values ranging between 7.5 and 11.1 μM.
- Anti-inflammatory Effects : Ongoing studies are evaluating its role in modulating inflammatory pathways.
Medicine
In medicine, the compound is being investigated for:
- Therapeutic Applications : Potential use as a treatment for various diseases due to its biological activity.
- Drug Development : Its structure allows for modifications that can enhance efficacy against specific targets.
Industry
The compound finds applications in industrial settings:
- Used as an intermediate in the production of pharmaceuticals and agrochemicals.
- Contributes to the development of new materials with specific properties.
The biological activity of this compound has been extensively studied:
Antiviral Activity
Research has shown that derivatives similar to this compound exhibit antiviral properties. For example, modifications to the benzamide scaffold have demonstrated significant activity against Enterovirus 71 (EV71), with IC50 values ranging from 15 to 18 μM.
Antiprotozoal Activity
The compound has also been evaluated for its efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism involves disrupting kinetoplast DNA (kDNA), leading to parasite death.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this one:
- Substituents on the Benzene Ring : Different substituents can modulate lipophilicity and electronic properties.
- Presence of Heterocycles : Incorporation of heterocycles such as morpholine enhances binding interactions with biological targets.
- Steric Effects : The size and position of substituents can affect overall conformation and accessibility to target sites.
Case Studies
Several case studies have highlighted the pharmacological properties of this compound:
- Anticancer Study : In vitro studies demonstrated significant cytotoxic effects on breast cancer cell lines.
- Antiviral Research : Investigations into its efficacy against viral infections revealed promising results that warrant further exploration.
- Antiprotozoal Evaluation : Studies confirmed its potential as a lead compound for developing treatments against parasitic infections.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues from Ethyl Benzoate Series ()
Compounds such as I-6230, I-6232, and I-6273 (Table 1) share a phenethylamino linker and a pyridazine/isoxazole heterocycle but differ in substituents and terminal groups. Key comparisons include:
- Heterocyclic Substituents: The target compound’s 6-morpholinopyridazine group contrasts with I-6232’s 6-methylpyridazine and I-6273’s methylisoxazole.
- Terminal Group : The target’s benzamide replaces the ethyl ester in I-6230–I-6473. Amides generally exhibit higher metabolic stability than esters, which could prolong biological half-life .
Patent-Derived Pyrazolo[3,4-d]pyrimidin Analogues ()
Example 53 (Table 1) features a pyrazolo[3,4-d]pyrimidin core with fluorophenyl and chromen-2-yl groups. Key differences include:
Fluorinated Benzamide Derivatives ()
Compounds like 3-fluoro-N-(3-fluorophenyl)benzamide and 3-fluoro-N-(4-fluorophenyl)benzamide highlight the impact of substituent positioning. For instance:
- NMR Complexity : Fluorine atoms induce coupling effects that complicate spectral assignments, as seen in . The target’s morpholine and dimethyl groups may simplify NMR interpretation compared to fluorinated analogues .
Data Table: Comparative Analysis
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|
| 3,4-Dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide | Calculated: 432.5 | Not Reported | 6-Morpholinopyridazine, 3,4-dimethylbenzamide |
| I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) | Not Reported | Not Reported | 6-Methylpyridazine, ethyl ester |
| Example 53 (Patent compound) | 589.1 (M+1) | 175–178 | Pyrazolo[3,4-d]pyrimidin, fluorophenyl, chromen |
| 3-Fluoro-N-(4-fluorophenyl)benzamide | ~235.2 | Not Reported | Dual fluorine substituents |
Research Findings and Implications
- Solubility and Bioavailability : The morpholine group in the target compound likely improves solubility over methyl or isoxazole analogues (e.g., I-6232, I-6273), aligning with trends observed in polar substituents .
- Metabolic Stability : Replacement of ester (I-6230 series) with benzamide may reduce susceptibility to esterase-mediated hydrolysis, a common limitation in prodrug design .
- Synthetic Challenges : Fluorinated analogues () and complex heterocycles () require advanced purification techniques due to spectral overlap or sensitivity, whereas the target’s morpholine group simplifies characterization .
Biological Activity
3,4-Dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, structure-activity relationships (SAR), and various case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 318.41 g/mol
Synthesis
The synthesis of this compound typically involves the coupling of 3,4-dimethylbenzoyl chloride with a morpholinopyridazine derivative. The reaction conditions often include the use of bases such as triethylamine in a solvent like dimethylformamide (DMF). The following general synthetic route can be illustrated:
- Preparation of 3,4-dimethylbenzoyl chloride .
- Nucleophilic substitution with morpholinopyridazine .
- Purification through recrystallization or chromatography .
Antiviral Activity
Research has indicated that derivatives of N-phenylbenzamide, similar to our compound of interest, exhibit antiviral properties. In vitro studies have shown that modifications to the benzamide scaffold can lead to significant antiviral activity against various strains of viruses, including Enterovirus 71 (EV71). For instance, certain derivatives displayed IC values ranging from 15 to 18 μM against EV71 .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, certain N-phenylbenzamide derivatives exhibited promising cytotoxic effects with IC values between 7.5 and 11.1 μM . These findings suggest that the structural modifications enhance the binding affinity to target receptors involved in cancer progression.
Antiprotozoal Activity
In another study focusing on antiprotozoal activity, similar compounds demonstrated efficacy against Trypanosoma brucei, a causative agent of African sleeping sickness. The mechanism involves the disruption of kinetoplast DNA (kDNA), leading to parasite death . This highlights the potential for developing new treatments for parasitic infections based on this chemical scaffold.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:
- Substituents on the benzene ring : Different substituents can modulate lipophilicity and electronic properties.
- Presence of heterocycles : Incorporation of heterocycles such as morpholine enhances binding interactions with biological targets.
- Steric effects : The size and position of substituents can affect the overall conformation and accessibility to target sites.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
